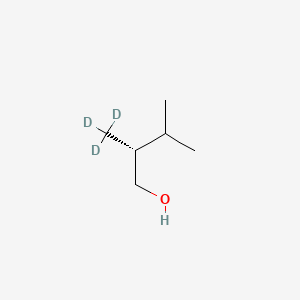

(2R)-2,3-Dimethyl-1-butanol-d3

Cat. No.:

B588283

CAS No.:

1329509-41-2

M. Wt:

105.195

InChI Key:

SXSWMAUXEHKFGX-MQQVVAGNSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

(2R)-2,3-Dimethyl-1-butanol-d3 (CAS RN: 1329509-41-2) is a chiral, deuterated stable isotope analog of 2,3-dimethyl-1-butanol, with a molecular formula of C6H11D3O and a molecular weight of 105.19 . This compound serves as a critical analytical standard for High-Performance Liquid Chromatography (HPLC), aiding in accurate compound identification and quantification . Its primary research value lies in the pharmaceutical and chemical sciences, where it is employed in the development and analysis of drugs, leveraging deuterium incorporation to study metabolic pathways, improve stability, or trace biological mechanisms . The substance is typically supplied as a colourless oil and should be stored at 2-8°C in a refrigerator to maintain stability . This product is intended for research purposes as an analytical standard and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the relevant Material Safety Data Sheet (MSDS) for comprehensive handling and hazard information before use .

Structure

3D Structure

Interactive Chemical Structure Model

Properties

IUPAC Name |

(2R)-3-methyl-2-(trideuteriomethyl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWMAUXEHKFGX-MQQVVAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CO)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Deuterated (2R)-2,3-dimethyl-1-butanol

Introduction: The Subtle Power of a Neutron in Modern Chemistry

In the landscape of pharmaceutical research and materials science, the substitution of a hydrogen atom (¹H) with its stable, heavier isotope, deuterium (²H or D), represents one of the most subtle yet impactful modifications available to a medicinal chemist. This guide provides an in-depth analysis of the physical and chemical properties of a specific deuterated chiral building block: (2R)-2,3-dimethyl-1-butanol.

The core principle underpinning the utility of deuteration is the Kinetic Isotope Effect (KIE) .[1][2] The carbon-deuterium (C-D) bond is fundamentally stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to the doubling of the isotope's mass.[3][4][5] Consequently, reactions that involve the cleavage of this bond in the rate-determining step proceed more slowly.[1][6] In drug development, this phenomenon is expertly exploited to protect metabolically vulnerable sites on a drug molecule, often referred to as "soft spots," from enzymatic degradation, primarily by Cytochrome P450 (CYP450) enzymes.[6][7] This can lead to significant improvements in a drug's pharmacokinetic profile, including a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[3][8][]

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of deuterated (2R)-2,3-dimethyl-1-butanol, a valuable chiral intermediate. We will explore its synthesis, compare its physicochemical properties to its non-deuterated (protiated) analogue, detail its chemical reactivity with an emphasis on the KIE, and outline the analytical protocols required for its unambiguous characterization.

Synthesis and Isotopic Purity

The introduction of deuterium into (2R)-2,3-dimethyl-1-butanol is most commonly achieved via the reduction of a suitable carboxylic acid or aldehyde precursor using a deuterated reducing agent. A representative and efficient pathway involves the reduction of (2R)-2,3-dimethylbutanoic acid using a powerful deuteride donor like lithium aluminum deuteride (LiAlD₄).

This approach ensures the stereospecific incorporation of deuterium at the C1 position, yielding (2R)-1,1-dideuterio-2,3-dimethyl-1-butanol, a common isotopologue. It is crucial for researchers to understand that synthesis rarely yields a product with 100% isotopic purity. The final compound will exist as a population of isotopologues (e.g., d2, d1, and d0 species).[10] Regulatory bodies require rigorous quantification of these species, making the distinction between isotopic enrichment (deuterium content at a specific site) and species abundance (percentage of molecules with a specific isotopic composition) critical.[10]

Caption: Synthetic workflow for deuterated (2R)-2,3-dimethyl-1-butanol.

Comparative Physicochemical Properties

While electronically identical to its protiated counterpart, the increased mass of deuterium imparts measurable differences in the physical properties of the molecule. These changes, though often minor, are significant for process chemistry and formulation development.

| Property | (2R)-2,3-dimethyl-1-butanol (Protiated) | Deuterated (2R)-2,3-dimethyl-1-butanol (d₃) | Rationale for Difference |

| CAS Number | 19550-30-2[11][12] | 1329509-41-2[] | Isotopic substitution creates a unique chemical entity. |

| Molecular Formula | C₆H₁₄O[11][12] | C₆H₁₁D₃O[][14] | Replacement of 3 H atoms with 3 D atoms. |

| Molecular Weight | 102.17 g/mol [11][12] | 105.19 g/mol [][14] | Each deuterium adds ~1.006 Da over protium. |

| Appearance | Colorless Liquid | Colorless Liquid/Oil[][14] | No significant change in visible properties. |

| Boiling Point | 142-149 °C[11][12][15] | ~130 °C (Note 1) | Generally, deuteration slightly increases boiling point due to stronger van der Waals forces, though some sources may report variations based on experimental conditions.[5] |

| Density | ~0.826 g/cm³[15] | ~0.83 g/cm³[14] | Deuterated compounds are typically slightly denser.[5] |

| Refractive Index | ~1.419[11][15] | Not widely reported, expected to be very similar. | Electron configuration is identical, so polarizability is minimally affected. |

| Solubility | Slightly soluble in water; miscible with organic solvents.[16] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate.[] | Polarity is largely unchanged, so solubility profiles are very similar. |

Note 1: The reported boiling point of ~130 °C[14] for the deuterated version is lower than the range for the parent compound. This could be due to different measurement conditions or isotopic effects on vapor pressure that are compound-specific.

Chemical Reactivity and the Kinetic Isotope Effect

As a primary alcohol, deuterated (2R)-2,3-dimethyl-1-butanol undergoes the standard suite of reactions: oxidation to form aldehydes and carboxylic acids, esterification with carboxylic acids, and dehydration to yield alkenes.[14]

The most profound difference in its chemical behavior is the Kinetic Isotope Effect (KIE) . Any reaction mechanism where the C-D bond on the first carbon is cleaved during the rate-determining step will be significantly slower than the same reaction with the protiated analogue.

Caption: The causal relationship of the Kinetic Isotope Effect (KIE).

This principle is the cornerstone of "deuterium switching," where a known drug is deuterated at a metabolic hot spot. For (2R)-2,3-dimethyl-1-butanol, if this molecule were part of a larger pharmacologically active compound, deuteration at the C1 position would be expected to slow down Phase I metabolism via oxidation at this site, thereby increasing the parent drug's exposure and half-life.

Protocols for Spectroscopic and Analytical Characterization

Unambiguous confirmation of isotopic incorporation and its precise location within the molecule is a non-negotiable aspect of quality control.[17] A multi-technique approach is mandatory.

Experimental Protocol: Full Characterization

-

Mass Spectrometry (MS)

-

Objective: Confirm molecular weight and assess isotopic distribution.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Acquire a full scan mass spectrum in positive ion mode.

-

-

Expected Result: The molecular ion peak ([M+H]⁺ or M⁺·) for the d₃-compound should appear at m/z 106.2, an increase of ~3 Da compared to the protiated analogue (m/z 103.2). The relative intensities of the M, M+1, M+2, and M+3 peaks will quantify the abundance of each isotopologue.[18]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: Determine the precise location of deuterium atoms and confirm structural integrity.

-

Methodology:

-

Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

(Optional but recommended) Acquire a ²H NMR spectrum.

-

-

Expected Results:

-

¹H NMR: The characteristic signals for the two protons on the C1 carbon (a doublet of doublets around 3.4-3.6 ppm in the protiated version) will be absent or significantly diminished in intensity.[19] All other proton signals corresponding to the rest of the molecule should remain unchanged.

-

¹³C NMR: The signal for the C1 carbon will exhibit a triplet multiplicity due to coupling with the two deuterium atoms (J-coupling) and will be shifted slightly upfield compared to the protiated spectrum.

-

²H NMR: A single resonance peak will appear in the region corresponding to the C1 position, providing definitive proof of the label's location.[18]

-

-

-

Infrared (IR) Spectroscopy

-

Objective: Confirm the substitution of C-H bonds with C-D bonds.

-

Methodology:

-

Acquire a spectrum of the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

-

Expected Result: The strong C-H stretching absorption bands typically seen around 2900-3000 cm⁻¹ will be accompanied by a new, distinct set of absorption bands at a lower frequency, approximately 2100-2200 cm⁻¹.[5] This new band is characteristic of the C-D stretching vibration.

-

Applications in Scientific Research

The unique properties of deuterated (2R)-2,3-dimethyl-1-butanol make it a versatile tool for:

-

Drug Discovery: As a deuterated chiral building block for the synthesis of new chemical entities with potentially enhanced metabolic stability.[20]

-

Metabolic Studies: Employed as a stable isotope tracer to elucidate complex biochemical pathways. The deuterated molecule can be introduced into a biological system, and its metabolic fate can be tracked by mass spectrometry.[]

-

Reaction Mechanism Investigations: The KIE can be used as a probe to determine whether a C-H bond is broken in the rate-limiting step of a chemical transformation.[21]

-

Quantitative Analysis: It serves as an ideal internal standard for mass spectrometry-based quantification of its protiated analogue in complex matrices like plasma or tissue, as it co-elutes chromatographically but is easily distinguished by its mass.[]

Conclusion

The strategic replacement of hydrogen with deuterium in (2R)-2,3-dimethyl-1-butanol creates a molecule with nearly identical physical dimensions but profoundly different chemical reactivity at the site of substitution. While physical properties such as boiling point and density are only subtly altered, the increased strength of the C-D bond gives rise to a significant kinetic isotope effect, which can be leveraged to slow metabolic oxidation. This guide has detailed the synthesis, comparative properties, and essential analytical workflows for this compound, providing researchers with the foundational knowledge required to confidently employ this and similar deuterated reagents in the pursuit of safer, more effective medicines and a deeper understanding of chemical and biological processes.

References

- Timmins, G. S. (2022). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.

- Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. Neuland Labs.

- Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Chemistry LibreTexts.

- Guengerich, F. P. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH.

- Wikipedia. (n.d.). Kinetic isotope effect. Wikipedia.

- Anonymous. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Drug Development & Delivery.

- Pirali, T., et al. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry.

- Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts.

- Anonymous. (n.d.). From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. Pharma's Almanac.

- Meyer, M. P. (n.d.). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. eScholarship.

- EvitaChem. (n.d.). Buy (2R)-2,3-Dimethyl-1-butanol-d3 (EVT-1465283). EvitaChem.

- BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Deuterated Compounds. BenchChem.

- CDN Isotopes. (n.d.). (2R)-2,3-Dimethyl-1-butanol-[d3]. CDN Isotopes.

- LookChem. (n.d.). 2,3-Dimethylbutan-1-ol. LookChem.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.

- PubChem. (n.d.). 2,3-Dimethyl-2-butanol. PubChem.

- NIST. (n.d.). 1-Butanol, 2,3-dimethyl-. NIST WebBook.

- ChemicalBook. (n.d.). 2,3-dimethylbutan-1-ol (19550-30-2) 1H NMR spectrum. ChemicalBook.

- Stenutz, R. (n.d.). 2,3-dimethyl-1-butanol. Stenutz.

- ChemBK. (2025). 1,3-Dimethyl-1-butanol. ChemBK.

- CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

- 11. lookchem.com [lookchem.com]

- 12. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 14. evitachem.com [evitachem.com]

- 15. 2,3-dimethyl-1-butanol [stenutz.eu]

- 16. chembk.com [chembk.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. m.youtube.com [m.youtube.com]

- 19. 2,3-dimethylbutan-1-ol (19550-30-2) 1H NMR [m.chemicalbook.com]

- 20. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]

- 21. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theory, design, and execution of primary kinetic isotope effect (KIE) studies. We will focus on a practical example: the investigation of the enzymatic oxidation of the chiral alcohol (2R)-2,3-dimethyl-1-butanol, using its specifically deuterated isotopologue, (2R)-2,3-dimethyl-1-butanol-d3. This exploration will serve as a model for elucidating C-H bond activation in enzyme-catalyzed reactions, a critical step in understanding reaction mechanisms and in the development of novel therapeutics.

The Primary Kinetic Isotope Effect: A Window into the Rate-Determining Step

The primary kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology used to determine whether a specific C-H bond is broken in the rate-determining step of a reaction.[1] The effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.

If the cleavage of this bond is the slowest step in a multi-step reaction, replacing hydrogen with deuterium will result in a measurable decrease in the reaction rate. This is known as a "normal" primary KIE, typically with a value (kH/kD) greater than 1.[2] The magnitude of the KIE can provide further insights into the transition state of the reaction.[3] Conversely, an absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not rate-limiting.

In the context of drug development, understanding the rate-limiting steps of a drug's metabolism is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.[4][5] KIE studies can be instrumental in identifying metabolically labile positions in a drug candidate, which can then be modified to improve its metabolic stability.

The Model System: (2R)-2,3-Dimethyl-1-butanol and Alcohol Dehydrogenase

For this technical guide, we have selected (2R)-2,3-dimethyl-1-butanol as our model substrate. This chiral, branched-chain alcohol represents a class of structures relevant to natural products and pharmaceutical compounds. The stereochemistry and branching provide a test for the specificity of the chosen enzyme.

As our model enzyme, we will utilize a representative alcohol dehydrogenase (ADH). ADHs are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, using NAD+ or NADP+ as a cofactor.[6] Many ADHs exhibit broad substrate specificity, accepting a variety of primary and secondary alcohols, including chiral ones.[7] For this study, an ADH from a commercially available source, such as from Lactobacillus species, known for its activity on (R)-alcohols, would be a suitable choice.[7]

The overall reaction we will be studying is the ADH-catalyzed oxidation of (2R)-2,3-dimethyl-1-butanol to the corresponding aldehyde, coupled with the reduction of NAD+ to NADH. The rate of this reaction can be conveniently monitored by tracking the increase in absorbance at 340 nm due to the formation of NADH.

Synthesis and Characterization of (2R)-2,3-Dimethyl-1-butanol-d3

A crucial prerequisite for a KIE study is the synthesis of the isotopically labeled substrate. Here, we outline a robust method for the synthesis of (2R)-2,3-dimethyl-1-butanol-d3, starting from the commercially available precursor, (R)-2,3-dimethylbutanoic acid. The deuteration is introduced at the C1 position.

Synthetic Protocol

Step 1: Reduction of (R)-2,3-dimethylbutanoic acid to (2R)-2,3-dimethyl-1-butanol

This initial, non-deuterated synthesis confirms the reaction conditions and provides the unlabeled standard for the KIE studies.

-

Materials: (R)-2,3-dimethylbutanoic acid, Lithium aluminum hydride (LAH), anhydrous diethyl ether, 1 M HCl, saturated NaCl solution, anhydrous MgSO4.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LAH in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve (R)-2,3-dimethylbutanoic acid in anhydrous diethyl ether and add it dropwise to the LAH suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Cool the reaction mixture to 0 °C and quench it by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washes, wash with 1 M HCl and then with saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield crude (2R)-2,3-dimethyl-1-butanol.

-

Purify the crude product by distillation or column chromatography.

-

Step 2: Synthesis of (2R)-2,3-dimethyl-1-butanol-d3

This step utilizes a deuterated reducing agent to introduce the isotopic label.

-

Materials: (R)-2,3-dimethylbutanoic acid, Lithium aluminum deuteride (LAD), anhydrous diethyl ether, 1 M HCl, saturated NaCl solution, anhydrous MgSO4.

-

Procedure:

-

Follow the same procedure as in Step 1, but substitute Lithium aluminum hydride (LAH) with Lithium aluminum deuteride (LAD). This will reduce the carboxylic acid to the d2-alcohol.

-

Purify the resulting (2R)-2,3-dimethyl-1-butanol-d2 using the same method as for the unlabeled compound.

-

Characterization of the Labeled Substrate

Confirmation of the isotopic incorporation and purity of the synthesized (2R)-2,3-dimethyl-1-butanol-d3 is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is employed for this purpose.[8][9]

Table 1: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for (2R)-2,3-dimethyl-1-butanol-d3 |

| ¹H NMR | To confirm the absence of protons at the C1 position. | The signal corresponding to the -CH₂OH protons in the unlabeled compound will be absent or significantly diminished. |

| ²H NMR | To directly observe the deuterium signal and confirm its location. | A signal will be present in the region corresponding to the C1 position. |

| ¹³C NMR | To confirm the overall carbon skeleton and observe the effect of deuterium substitution. | The signal for the C1 carbon will be a triplet due to coupling with deuterium. |

| GC-MS | To determine the molecular weight and isotopic purity. | The molecular ion peak will be shifted by +2 mass units compared to the unlabeled compound. The isotopic purity can be calculated from the relative intensities of the mass peaks. |

Experimental Design for the Primary Kinetic Isotope Effect Study

The following protocol details the non-competitive method for determining the KIE, where the kinetics of the unlabeled and deuterated substrates are measured in separate experiments.[10]

Reagents and Buffers

-

Enzyme: Alcohol Dehydrogenase (e.g., from Lactobacillus sp.), of known concentration.

-

Substrates: (2R)-2,3-dimethyl-1-butanol and (2R)-2,3-dimethyl-1-butanol-d3, prepared as stock solutions in the assay buffer.

-

Coenzyme: β-Nicotinamide adenine dinucleotide (NAD+), prepared as a stock solution in the assay buffer.

-

Buffer Solution: A buffer appropriate for the optimal pH of the chosen ADH (e.g., 100 mM sodium phosphate buffer, pH 7.5).

Enzymatic Assay Protocol

-

Preparation: A series of dilutions of both the unlabeled and deuterated substrates are prepared in the assay buffer. A typical concentration range would be from 0.1 to 10 times the expected Km value.

-

Assay Mixture: In a quartz cuvette, combine the assay buffer, NAD+ solution (to a final saturating concentration, e.g., 2 mM), and the substrate solution.

-

Initiation: Equilibrate the cuvette to the desired temperature (e.g., 25 °C) in a temperature-controlled spectrophotometer. Initiate the reaction by adding a small, fixed amount of the ADH enzyme solution.

-

Data Collection: Immediately monitor the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 5 seconds) for a period during which the reaction rate is linear (typically the first 1-2 minutes).

-

Controls: Run blank reactions without the enzyme and without the substrate to account for any background absorbance changes.

-

Repeat: Perform the assay for each concentration of both the unlabeled and deuterated substrates, ensuring each measurement is done in triplicate.

Data Analysis

-

Calculate Initial Velocities (v₀): For each substrate concentration, determine the initial reaction velocity from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Determine Kinetic Parameters (Vmax and Km): Plot the initial velocities against the substrate concentrations for both the unlabeled (H) and deuterated (D) substrates. Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin). This will yield the Vmax and Km values for each isotope.

-

Calculate the Kinetic Isotope Effect: The KIEs on Vmax and Vmax/Km are calculated as follows:

-

KIE on Vmax: DV = Vmax(H) / Vmax(D)

-

KIE on Vmax/Km: D(V/K) = (Vmax/Km)H / (Vmax/Km)D

-

Table 2: Hypothetical Kinetic Data for ADH-catalyzed Oxidation

| Substrate | Vmax (µmol/min/mg) | Km (mM) | Vmax/Km (M⁻¹s⁻¹) |

| (2R)-2,3-dimethyl-1-butanol | 15.2 ± 0.8 | 1.5 ± 0.1 | 1.69 x 10² |

| (2R)-2,3-dimethyl-1-butanol-d3 | 5.1 ± 0.3 | 1.6 ± 0.1 | 0.53 x 10² |

From this hypothetical data, the calculated KIEs would be:

-

DV = 15.2 / 5.1 = 2.98

-

D(V/K) = (1.69 x 10²) / (0.53 x 10²) = 3.19

Visualization of the Experimental Workflow

The following diagrams illustrate the key processes in this KIE study.

Caption: Conceptual energy diagram illustrating the primary kinetic isotope effect.

Sources

- 1. primescholars.com [primescholars.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Chronic alcohol intake disrupts cytochrome P450 enzyme activity in alcoholic fatty liver disease: insights into metabolic alterations and therapeutic targets [frontiersin.org]

- 5. A Review: Cytochrome P450 in Alcoholic and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 7. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. benchchem.com [benchchem.com]

Mechanism of Asymmetric Synthesis for (2R)-2,3-Dimethyl-1-butanol-d3: A Technical Guide

Introduction & Rationale

The synthesis of highly pure, isotopically labeled chiral alcohols is a cornerstone of modern mechanistic tracing, metabolic flux analysis, and advanced pharmaceutical development. Specifically, (2R)-2,3-dimethyl-1-butanol-d3 (IUPAC: (2R)-3-methyl-2-(trideuteriomethyl)butan-1-ol, CAS:) represents a critical structural motif. The incorporation of a trideuteriomethyl group (-CD₃) at the C2 stereocenter provides a distinct isotopic signature that is highly resistant to metabolic oxidation and provides pristine NMR resolution in complex biological matrices.

While traditional heterogeneous catalytic methods for deuterated alcohols often suffer from multisite labeling or partial racemization due to borrowing-hydrogen pathways, modern asymmetric synthesis demands absolute site-selectivity and enantiomeric excess (ee). This whitepaper details a self-validating, highly controlled synthetic route leveraging the to construct the (2R)-stereocenter with absolute precision, followed by direct reductive cleavage to yield the target deuterated alcohol.

Retrosynthetic Strategy & Isotopic Logic

To achieve >98% enantiomeric excess and absolute isotopic fidelity, the synthesis avoids late-stage deuterium exchange. Instead, the deuterium label is introduced via an electrophilic alkylation using iodomethane-d3 (CD₃I).

The retrosynthetic disconnection relies on the cleavage of a chiral imide. The target molecule is traced back to a (4S)-4-benzyl-2-oxazolidinone auxiliary attached to a 3-methylbutanoyl backbone. By forming the Z-enolate of this imide, the chiral auxiliary dictates the facial approach of the CD₃I electrophile, establishing the (2R) configuration in a single, highly predictable step.

Retrosynthetic disconnection of (2R)-2,3-dimethyl-1-butanol-d3 via Evans chiral auxiliary.

Core Mechanism: Asymmetric Induction via Evans Alkylation

The cornerstone of this synthesis is the stereoselective alkylation of the chiral imide enolate. The causality behind the experimental choices in this step is paramount for ensuring high diastereomeric excess (de).

-

Z-Enolate Formation: The acylated oxazolidinone is treated with Sodium bis(trimethylsilyl)amide (NaHMDS) at -78 °C. Sodium is explicitly chosen over lithium because the sodium cation coordinates strongly to both the oxazolidinone carbonyl oxygen and the enolate oxygen. This chelation locks the molecule into a rigid, highly organized Z-enolate transition state.

-

Facial Shielding: In this locked conformation, the bulky benzyl group of the (4S)-auxiliary projects directly over the Si-face of the enolate double bond, creating severe steric hindrance.

-

Electrophilic Attack: The isotopic electrophile, CD₃I, is forced to approach from the unhindered Re-face. This top-face attack establishes the new carbon-carbon bond with absolute stereochemical control, yielding the (2R) configuration at the C2 position.

Stereochemical logic and transition state dynamics of the Evans asymmetric alkylation.

Reductive Cleavage & Auxiliary Recovery

Following the establishment of the stereocenter, the chiral auxiliary must be removed without epimerizing the newly formed C2 stereocenter. While hydrolysis to the carboxylic acid followed by reduction is possible, a more elegant and self-validating approach is the direct reductive cleavage of the imide to the primary alcohol.

By utilizing Lithium borohydride (LiBH₄) in the presence of a stoichiometric amount of methanol (MeOH) in THF, the imide is selectively reduced. The addition of MeOH generates a highly reactive alkoxyborohydride species that specifically targets the exocyclic imide carbonyl. This yields the target (2R)-2,3-dimethyl-1-butanol-d3 directly while liberating the (4S)-4-benzyl-2-oxazolidinone auxiliary intact, allowing for near-quantitative recovery and recycling.

Experimental Protocols

The following protocols represent a self-validating system; the intermediate imide can be crystallized to optically enrich the product to >99% de before the final reduction step.

Step 1: Preparation of the N-Acyl Oxazolidinone

-

Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78 °C.

-

Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the lithium alkoxide.

-

Add 3-methylbutanoyl chloride (isovaleroyl chloride, 1.1 equiv) dropwise.

-

Warm the reaction to 0 °C over 1 hour, quench with saturated aqueous NH₄Cl, and extract with dichloromethane. Purify via flash chromatography to isolate the imide.

Step 2: Asymmetric Isotopic Alkylation

-

Dissolve the purified imide in anhydrous THF (0.1 M) and cool to -78 °C.

-

Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 1 hour to ensure complete Z-enolate formation.

-

Add Iodomethane-d3 (CD₃I, 3.0 equiv) neat. Maintain the reaction at -78 °C for 4 hours, then slowly warm to -20 °C.

-

Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The crude product can be recrystallized from hexanes to upgrade the de to >99%.

Step 3: Reductive Cleavage to Target Alcohol

-

Dissolve the alkylated imide in anhydrous THF (0.1 M) and cool to 0 °C.

-

Add absolute Methanol (1.1 equiv) followed by LiBH₄ (1.1 equiv, 2.0 M in THF).

-

Stir at 0 °C for 2 hours. The reaction progress should be monitored by TLC until the imide is completely consumed.

-

Carefully quench with 1 N NaOH to break down boron complexes. Extract the aqueous layer with diethyl ether.

-

Purify the organic layer via silica gel chromatography to yield (2R)-2,3-dimethyl-1-butanol-d3 as a colorless oil.

Step-by-step synthetic workflow from initial acylation to final product purification.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for this synthetic route, demonstrating the high efficiency and stereocontrol of the chosen methodology.

| Synthetic Step | Transformation | Primary Reagents | Isolated Yield (%) | Stereochemical Purity |

| 1. Acylation | Auxiliary Attachment | n-BuLi, 3-methylbutanoyl chloride | 94 - 96% | N/A |

| 2. Alkylation | Stereocenter Formation | NaHMDS, CD₃I | 85 - 89% | >98% de |

| 3. Cleavage | Alcohol Formation | LiBH₄, MeOH | 90 - 93% | >98% ee |

| Overall | Total Synthesis | - | ~75% | >98% ee |

Conclusion

The asymmetric synthesis of (2R)-2,3-dimethyl-1-butanol-d3 via the Evans chiral auxiliary represents a highly robust, self-validating protocol for generating stereospecifically deuterated aliphatic alcohols. By utilizing NaHMDS to enforce a rigid Z-enolate transition state and employing late-stage isotopic alkylation with CD₃I, researchers can bypass the multisite labeling issues inherent to borrowing-hydrogen methodologies. The direct reductive cleavage ensures that the integrity of the C2 stereocenter is maintained, providing drug development professionals and analytical chemists with a pristine isotopic tracer for advanced metabolic and structural studies.

References

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. URL:[Link]

Spectroscopic Characterization of Deuterated Chiral 2,3-Dimethyl-1-Butanol: A Technical Guide for Advanced Drug Development

This technical guide provides a comprehensive overview of the spectroscopic techniques and methodologies essential for the characterization of deuterated chiral molecules, with a specific focus on 2,3-dimethyl-1-butanol. In the landscape of modern drug development, the use of deuterium-labeled compounds, or "heavy drugs," is a rapidly expanding strategy to enhance pharmacokinetic profiles. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, slowing metabolic breakdown and potentially improving a drug's efficacy and safety. For chiral molecules, where stereoisomers can have vastly different physiological effects, precise structural and stereochemical verification is paramount.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of advanced spectroscopic methods for the unambiguous identification and analysis of deuterated chiral compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Significance of Isotopic Labeling in Chiral Molecules

The introduction of deuterium into a chiral molecule like 2,3-dimethyl-1-butanol serves multiple purposes in pharmaceutical research. Primarily, it can be used to investigate and control metabolic pathways. By strategically placing deuterium at sites of enzymatic oxidation, the metabolic rate can be reduced, leading to a longer half-life and improved therapeutic window for the drug. Furthermore, isotopic labeling is a powerful tool in mechanistic studies, allowing researchers to trace the fate of molecules in biological systems.[3][4]

The challenge, however, lies in the precise characterization of these complex molecules. It is crucial to confirm not only the incorporation and location of deuterium but also to verify the absolute configuration of the chiral centers, as even minor changes can have profound biological consequences. This guide will explore the key spectroscopic techniques that enable this detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for the structural analysis of organic molecules, and it plays a central role in the characterization of deuterated chiral compounds.

¹H and ¹³C NMR: Confirming the Molecular Scaffold and Deuteration Sites

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the basic structure of 2,3-dimethyl-1-butanol. In a deuterated analogue, the absence of signals in the ¹H NMR spectrum at specific positions, coupled with the corresponding changes in the ¹³C NMR spectrum, provides direct evidence of deuterium incorporation.

Deuterium Isotope Effects on Chemical Shifts: The substitution of a proton with a deuteron can induce small but measurable changes in the chemical shifts of nearby nuclei, known as deuterium isotope effects (DIEs).[5][6][7] These effects can be transmitted through bonds and even through space, providing valuable structural information.[3][8] Typically, a carbon atom directly bonded to deuterium will show a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling and a slight upfield shift.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the deuterated 2,3-dimethyl-1-butanol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[9][10] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A 45° pulse angle and a longer relaxation delay (2-5 seconds) are typically used.

-

Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both spectra to assign signals to the molecular structure. The absence of a proton signal and the presence of a characteristic triplet (for a CD group) or quintet (for a CD₂ group) in the ¹³C spectrum confirms the site of deuteration.

Hypothetical Spectroscopic Data for Deuterated (2R,3S)-2,3-dimethyl-1-butanol-d₃ (deuteration at the C1 methyl group):

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Absence of a signal corresponding to one of the methyl groups. Other signals will show expected shifts and couplings for the 2,3-dimethyl-1-butanol scaffold. | Successful deuteration at a methyl group. |

| ¹³C NMR | A triplet signal for the deuterated methyl carbon (due to ¹JCD coupling). A slight upfield shift for the deuterated carbon and potentially for adjacent carbons (isotope effect).[7] | Confirms the location of deuteration and provides information on the electronic environment. |

²H NMR: Direct Detection of Deuterium

Deuterium (²H) NMR provides a direct method for observing the incorporated deuterium atoms. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the identification of the chemical environment of the deuterium.

Experimental Protocol: ²H NMR Analysis

-

Sample Preparation: A higher concentration of the sample (20-50 mg) in a deuterated solvent is often required due to the lower gyromagnetic ratio of deuterium.

-

Instrument Setup: A high-field NMR spectrometer equipped with a deuterium probe is necessary.

-

²H NMR Acquisition: Acquire a proton-decoupled ²H NMR spectrum.

-

Data Analysis: The chemical shift of the deuterium signal will directly indicate its position in the molecule.

Chiral Analysis using NMR in Chiral Liquid Crystals

Determining the absolute configuration of chiral molecules is a significant challenge. NMR spectroscopy in chiral liquid crystalline phases offers a powerful solution.[11][12] Chiral liquid crystals, such as poly-γ-benzyl-L-glutamate (PBLG), create an anisotropic environment that induces a differential ordering of the enantiomers of a chiral solute.[13] This differential ordering results in distinct sets of signals for each enantiomer, allowing for their differentiation and the determination of enantiomeric excess.

Experimental Workflow for Chiral NMR Analysis

Caption: Workflow for determining absolute configuration using NMR in a chiral liquid crystal medium.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Sensitive Probe of Chirality

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[14] It is a powerful method for determining the absolute configuration of chiral molecules in solution.[15] The introduction of deuterium can be particularly advantageous in VCD spectroscopy. The C-D stretching vibrations appear in a region of the IR spectrum (around 2100-2200 cm⁻¹) that is typically free from other interfering absorptions.[16] This provides a clean and sensitive probe for stereochemical analysis.

Experimental Protocol: VCD Spectroscopy

-

Sample Preparation: Prepare a solution of the deuterated chiral alcohol in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives an appropriate absorbance in the IR spectrum.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.

-

VCD and IR Measurement: Acquire both the VCD and IR spectra of the sample and the solvent separately.

-

Data Processing: Subtract the solvent spectra from the sample spectra to obtain the final VCD and IR spectra of the analyte.

-

Computational Modeling: To determine the absolute configuration, the experimental VCD spectrum is compared with the theoretically predicted spectrum for a known enantiomer (e.g., the (R)- or (S)-enantiomer) calculated using quantum chemistry methods (e.g., Density Functional Theory). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and for providing structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition and the number of deuterium atoms incorporated.

Experimental Protocol: GC-MS Analysis

-

Sample Introduction: The sample is introduced into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: The molecules are ionized, typically using electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule. The fragmentation pattern can be compared to that of the non-deuterated standard to understand the effect of deuteration on the fragmentation pathways.[17]

Expected Mass Spectrometry Data for Deuterated 2,3-dimethyl-1-butanol-d₃:

| m/z Value | Interpretation |

| 105.19 | Molecular Ion [M]⁺ of C₆H₁₁D₃O |

| 87 | [M - H₂O]⁺ or [M - DHO]⁺ |

| 71 | [M - H₂O - CH₃]⁺ or [M - DHO - CH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. In the context of deuterated 2,3-dimethyl-1-butanol, the key features to observe are the O-H stretch of the alcohol and the C-D stretches from the incorporated deuterium.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~2960 (strong) | C-H stretch | Alkane |

| ~2100-2200 (medium) | C-D stretch | Deuterated Alkane |

| ~1050 (strong) | C-O stretch | Primary Alcohol |

Integrated Spectroscopic Approach

The most robust characterization of deuterated chiral 2,3-dimethyl-1-butanol is achieved through an integrated approach that combines the strengths of multiple spectroscopic techniques.

Logical Flow of Spectroscopic Analysis

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. youtube.com [youtube.com]

- 3. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Deuterated Compounds for NMR | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 11. Empirical determination of the absolute configuration of small chiral molecules using natural abundance 2H NMR in chiral liquid crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Empirical determination of the absolute configuration of small chiral molecules using natural abundance 2H NMR in chiral liquid crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 15. rroij.com [rroij.com]

- 16. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 17. researchgate.net [researchgate.net]

Strategic Isotopic Labeling: Pinpointing Deuterium Sites in (2R)-2,3-dimethyl-1-butanol-d3

An In-Depth Technical Guide

Abstract

Isotopic labeling, particularly with deuterium, is a cornerstone technique in modern drug development, offering profound insights into metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. The strategic replacement of hydrogen with deuterium can significantly alter a drug candidate's metabolic stability by leveraging the kinetic isotope effect, a phenomenon that slows the cleavage of C-D bonds compared to C-H bonds.[1][2] This guide provides a comprehensive framework for the synthesis and, critically, the definitive analytical characterization of (2R)-2,3-dimethyl-1-butanol-d3, a chiral building block. We will explore a robust synthetic strategy and delineate a multi-faceted analytical workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy to unambiguously determine the precise location of the deuterium labels, ensuring absolute confidence in the isotopically enriched compound's structure.

Introduction: The Rationale for Deuterium Labeling

The introduction of deuterium into bioactive molecules has become a pivotal strategy in medicinal chemistry.[3] By selectively replacing hydrogen atoms at sites of metabolic oxidation, the rate of drug metabolism can be attenuated, potentially leading to improved pharmacokinetic profiles, such as longer half-life and reduced toxic metabolite formation.[4][5] (2R)-2,3-dimethyl-1-butanol is a chiral alcohol that can serve as a precursor or building block in more complex molecules.[][7] The ability to synthesize this compound with a precise d3-label and to verify the label's location is therefore a critical capability. This guide provides the necessary expertise to achieve this, focusing on the causality behind experimental choices to create a self-validating system of synthesis and analysis.

Synthetic Strategy: Stereospecific Deuteration via Reductive Pathways

To achieve a d3-labeling on (2R)-2,3-dimethyl-1-butanol, a highly efficient and stereospecific synthetic route is required. One of the most direct and reliable methods is the reduction of a carboxylic acid derivative using a deuterated reducing agent.[8][9][10] This approach is favored for its high isotopic incorporation efficiency and predictability.

We propose the reduction of the corresponding chiral carboxylic acid, (2R)-2,3-dimethylbutanoic acid, using Lithium Aluminum Deuteride (LiAlD₄). This powerful deuteride donor readily reduces carboxylic acids to primary alcohols.[9][10][11] The reaction proceeds via the formation of an aluminum-alkoxide complex, which is subsequently hydrolyzed to yield the deuterated alcohol. This method is expected to place two deuterium atoms on the C1 carbon (-CD₂OH) and one on the hydroxyl oxygen (-OD), which will readily exchange with any protic solvent but can be observed under specific conditions.

The overall synthetic transformation is visualized below.

Caption: Synthetic workflow for the preparation of (2R)-2,3-dimethyl-1-butanol-d3.

Analytical Verification: A Multi-Technique Approach to Site Determination

Confirming the isotopic enrichment and, more importantly, the exact location of the deuterium atoms is a critical validation step. A single technique is often insufficient; therefore, we employ an orthogonal workflow combining NMR, MS, and Vibrational Spectroscopy.[12][13]

Caption: Integrated analytical workflow for determining isotopic labeling sites.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the successful incorporation of the deuterium atoms.[14]

-

Core Objective: Determine the molecular weight and overall isotopic enrichment.

-

Methodology: High-Resolution Mass Spectrometry (HR-MS) provides an accurate mass measurement, confirming the elemental formula. The molecular ion peak for the unlabeled compound (C₆H₁₄O, MW: 102.1045 g/mol ) will be compared to the deuterated compound (C₆H₁₁D₃O, MW: 105.1232 g/mol ).[15][16]

-

Expected Outcome: A mass shift of +3.0187 Da is expected. The relative intensities of the M, M+1, M+2, and M+3 peaks will allow for the calculation of the percentage of isotopic enrichment.[13][17] Fragmentation analysis can further support site determination; for C1 labeling, a loss of the -CD₂OH group would result in a fragment with a mass of 33, compared to 31 for the unlabeled -CH₂OH group.[18]

| Species | Formula | Expected Exact Mass (m/z) | Key Fragment | Fragment Mass (m/z) |

| Unlabeled | C₆H₁₄O | 102.1045 | [CH₂OH]⁺ | 31.0184 |

| d3-Labeled | C₆H₁₁D₃O | 105.1232 | [CD₂OH]⁺ | 33.0309 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for determining the specific atomic sites of isotopic labeling.[19]

-

¹H NMR: The principle here is "disappearance of signal." The protons at the labeled positions are replaced by deuterium, which is not observed in a standard proton NMR experiment. For the proposed C1 labeling, the signal corresponding to the two C1 methylene protons (-CH₂OH) would disappear.[20]

-

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. It provides a "signal of appearance." A signal will appear at the chemical shift corresponding to the now-deuterated position.[21][22] This provides direct, unambiguous evidence of the label's location.

-

¹³C NMR: Deuterium substitution affects the ¹³C spectrum in two ways:

-

Isotopic Shift: The resonance of the carbon atom directly attached to deuterium (C1) will shift slightly upfield (to a lower ppm value).

-

Splitting Pattern: The signal for the C1 carbon will change from a triplet (due to coupling with two protons) to a multiplet (specifically, a 1:2:3:2:1 quintet) due to coupling with two deuterium nuclei (spin I=1).

-

| Nucleus | Unlabeled (Expected δ, ppm) | d3-Labeled (Expected δ, ppm) | Key Change for d3-Labeling |

| ¹H NMR | ~3.5 (d, 2H, -CH₂OH) | Signal Absent | Disappearance of the C1 proton signal. |

| ²H NMR | Signal Absent | ~3.5 (s, 2D, -CD₂OH) | Appearance of a signal at the C1 position. |

| ¹³C NMR | ~68 (-CH₂OH) | ~67.5 (-CD₂OH) | Upfield shift and change in splitting pattern (t → quintet). |

(Note: Expected chemical shifts are estimates based on published data for 2,3-dimethyl-1-butanol and similar structures.[23][24])

Vibrational Spectroscopy (FTIR/Raman)

Vibrational spectroscopy provides complementary, confirmatory data based on the change in bond vibrational frequencies upon isotopic substitution.[25]

-

Core Objective: To observe the C-D vibrational modes.

-

Methodology: The heavier mass of deuterium lowers the vibrational frequency of the C-D bond compared to the C-H bond.[26]

-

Expected Outcome: The characteristic C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ region, will be accompanied by new, distinct C-D stretching bands in the ~2100-2250 cm⁻¹ region.[27] The O-H stretch (~3300 cm⁻¹) would be replaced by an O-D stretch (~2400 cm⁻¹). This serves as an excellent qualitative confirmation of successful deuteration.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of (2R)-2,3-dimethyl-1-butanol-1,1,O-d3

-

Safety: All operations should be conducted in a fume hood. LiAlD₄ is highly reactive with water and protic solvents; strictly anhydrous conditions are required.

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Deuteride (LiAlD₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve (2R)-2,3-dimethylbutanoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlD₄ suspension via an addition funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4 hours.

-

Cool the reaction mixture back to 0 °C.

-

Cautiously quench the reaction by the sequential, dropwise addition of D₂O (x mL), followed by 15% NaOD in D₂O (x mL), and finally D₂O (3x mL).

-

Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

-

Filter the solid and wash thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude alcohol by fractional distillation or column chromatography to obtain pure (2R)-2,3-dimethyl-1-butanol-d3.

Protocol 4.2: NMR Sample Preparation and Analysis

-

Dissolve ~10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Note: Using a protic solvent like MeOD will result in the exchange of the -OD deuteron for a proton.

-

Acquire a standard ¹H NMR spectrum. Note the absence of the signal around 3.5 ppm.

-

Acquire a quantitative ¹³C NMR spectrum (with proton decoupling). Note the upfield shift and change in multiplicity of the C1 signal.

-

If equipped, tune the NMR spectrometer to the deuterium frequency and acquire a ²H NMR spectrum. Note the appearance of a signal around 3.5 ppm.

Conclusion

The definitive characterization of isotopically labeled compounds is paramount to their effective use in research and development. This guide has detailed a robust strategy for the synthesis of (2R)-2,3-dimethyl-1-butanol-d3 and a comprehensive, self-validating analytical workflow. By integrating the complementary data from Mass Spectrometry, multi-nuclear NMR spectroscopy, and Vibrational Spectroscopy, researchers can achieve an unambiguous determination of isotopic labeling sites. This rigorous approach ensures the structural integrity of the labeled compound, providing the high degree of confidence required for its application in advanced metabolic and mechanistic studies.

References

-

Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. ResearchGate. [Link]

-

Anomalous Behavior of ISO-Labeled Compounds. VI. * The Vibrational Spectra of Isotopic Metaborates. Journal of the Chemical Society D: Chemical Communications. [Link]

-

Stereospecific Syntheses of 3'-Deuterated Pyrimidine Nucleosides and Their Site-Specific Incorporation into DNA. ACS Publications. [Link]

-

Asymmetric catalytic synthesis of chiral deuterated compounds. Royal Society of Chemistry. [Link]

-

Endogenous Production and Vibrational Analysis of Heavy-Isotope-Labeled Peptides from Cyanobacteria. OSTI.GOV. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]

-

Proposed mechanism for catalytic deuteration of secondary alcohols under neutral conditions. ResearchGate. [Link]

-

Isotopic Labelling in Vibrational Spectroscopy: A Technique to Decipher the Structure of Surface Species. ResearchGate. [Link]

-

Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. ResearchGate. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

-

Synthesis of deuterium-labeled compounds. Uli Kazmaier Research Group. [Link]

-

Isotopic labeling. Wikipedia. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn. [Link]

-

Isotope Effects in Vibrational Spectroscopy. Chemistry LibreTexts. [Link]

-

Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. Magritek. [Link]

-

Derivatization of Small Molecules using Deuterated Analog of Reactive Matrix to Facilitate Identification in Mass Spectrometry I. DiVA portal. [Link]

-

Biocatalytic deuterium- and hydrogen-transfer using over-expressed ADH-'A': Enhanced stereoselectivity and 2H-labeled chiral alcohols. ResearchGate. [Link]

- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.

-

Simple and Efficient Catalytic Reaction for the Selective Deuteration of Alcohols. ACS Publications. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

-

Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O. ACS Publications. [Link]

-

Synthesis of stereospecific deuterium-labeled homoserines and homoserine lactones. ACS Publications. [Link]

-

Iridium-catalyzed α-selective deuteration of alcohols. Semantic Scholar. [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

-

1-Butanol, 2,3-dimethyl-,. NIST WebBook. [Link]

-

CAS 1329509-41-2 ((2R)-2,3-Dimethyl-1-butanol-[d3]). Cdnsci. [Link]

-

Deoxygenation. Organic Chemistry Portal. [Link]

-

Deuterium Labeling Reaction. Chem-Station. [Link]

-

2,3-Dimethyl-1-butanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

An Algorithm for the Deconvolution of Mass Spectrosopic Patterns in Isotope Labeling Studies. Evaluation for the Hydrogen−Deuterium Exchange Reaction in Ketones. ACS Publications. [Link]

-

Reductions of Carboxylic Acid Derivatives. Michigan State University. [Link]

-

1-Butanol, 2,3-dimethyl-,. NIST WebBook. [Link]

-

1-Butanol, 2,3-dimethyl-. NIST WebBook. [Link]

-

Chapter 3: Labelling with Deuterium and Tritium. Royal Society of Chemistry. [Link]

-

Using Grignard reagents to synthesize alcohols. University of Wisconsin-Madison. [Link]

-

Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

-

Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates. National Institutes of Health. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Organic Chemistry: Reduction. Jack Westin. [Link]

-

Reduction of Carboxylic Acids, Aldehydes & Ketones. Save My Exams. [Link]

-

Synthesis of alcohols; Grignard addition. Chad's Prep. [Link]

-

reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

Synthesis of alcohols using Grignard reagents I. Khan Academy. [Link]

Sources

- 1. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric catalytic synthesis of chiral deuterated compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CAS 15019-27-9: 1-Butanol, 2,3-dimethyl-, (R)- [cymitquimica.com]

- 8. idc-online.com [idc-online.com]

- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 10. jackwestin.com [jackwestin.com]

- 11. savemyexams.com [savemyexams.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. evitachem.com [evitachem.com]

- 16. 1-Butanol, 2,3-dimethyl-, [webbook.nist.gov]

- 17. isotope.com [isotope.com]

- 18. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 19. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 20. studymind.co.uk [studymind.co.uk]

- 21. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. 2,3-dimethylbutan-1-ol (19550-30-2) 1H NMR spectrum [chemicalbook.com]

- 24. spectrabase.com [spectrabase.com]

- 25. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Highly Sensitive LC-MS/MS Quantitative Analysis of Chiral Aliphatic Alcohols Using (2R)-2,3-Dimethyl-1-butanol-d3

Executive Summary

Short-chain and branched aliphatic alcohols, such as (2R)-2,3-dimethyl-1-butanol, serve as critical biomarkers in metabolic flux analysis, environmental fate studies, and complex flavor profiling[1]. As a chiral molecule, the (R)-configuration can exhibit distinct biological and metabolic activities compared to its (S)-counterpart, making stereospecific tracking essential[2]. However, the lack of easily ionizable functional groups in aliphatic alcohols leads to notoriously poor sensitivity in standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By coupling pre-column chemical derivatization with Isotope Dilution Mass Spectrometry (IDMS) using (2R)-2,3-dimethyl-1-butanol-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[], this method achieves absolute quantitative rigor, correcting for matrix effects, ion suppression, and derivatization variances.

Mechanistic Insights: The Causality of Experimental Choices

To elevate this protocol from a standard operating procedure to a highly reliable analytical system, every experimental choice is grounded in chemical causality:

-

Why Chemical Derivatization? Direct LC-MS/MS of C₆H₁₄O isomers yields negligible signal-to-noise (S/N) ratios. We utilize Nicotinoyl Chloride as a derivatization agent. The primary hydroxyl group of the alcohol reacts with nicotinoyl chloride to form a nicotinate ester. This introduces a pyridine ring, which is highly proton-affine, drastically enhancing ESI+ ionization efficiency.

-

Why the d3 Isotope? The incorporation of three deuterium atoms provides a +3 Da mass shift[4]. This specific mass difference is critical: it ensures there is no isotopic overlap with the native analyte's naturally occurring ¹³C isotopes (which primarily contribute +1 or +2 Da). This guarantees distinct, cross-talk-free Multiple Reaction Monitoring (MRM) channels.

-

Why Spike IS at Step 1? Trustworthiness in quantification requires a self-validating system. By spiking the d3-labeled tracer directly into the raw biological matrix before any extraction or derivatization occurs, the SIL-IS perfectly mirrors the physical and chemical fate of the native analyte. Any loss during sample preparation or incomplete derivatization is mathematically canceled out during the final ratio-based quantification[].

Self-Validating Experimental Protocol

Step 1: Matrix Spiking & Protein Precipitation

-

Aliquot 100 µL of the biological matrix (e.g., plasma, cell lysate, or environmental water) into a 1.5 mL microcentrifuge tube.

-

Spike with 10 µL of 1.0 µg/mL (2R)-2,3-dimethyl-1-butanol-d3 working solution[]. Vortex briefly.

-

Add 400 µL of ice-cold Acetonitrile (ACN) to precipitate proteins and extract the alcohols.

-

Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature. (Note: Avoid heating during evaporation to prevent the loss of volatile short-chain alcohols).

Step 2: Nicotinoyl Derivatization

-

Reconstitute the dried extract in 50 µL of anhydrous Pyridine. Causality: Pyridine acts as both the solvent and an acid scavenger (catalyst) to drive the esterification reaction forward.

-

Add 10 µL of freshly prepared Nicotinoyl Chloride solution (50 mg/mL in ACN).

-

Incubate the sealed vials at 60°C for 30 minutes. Causality: Mild heat provides the activation energy required to ensure the derivatization of sterically hindered branched alcohols reaches >99% completion.

-

Quench the reaction by adding 100 µL of 5% Formic Acid in LC-MS grade water. This neutralizes excess derivatization reagent and stabilizes the newly formed nicotinate esters for injection.

Step 3: LC-MS/MS Analysis

-

Column: Reverse-Phase C18 (2.1 × 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B hold for 1 min, linear ramp to 95% B over 4 mins, hold at 95% B for 1 min, return to 5% B for 2 mins equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

Quantitative Data & MRM Parameters

The following tables summarize the optimized mass spectrometry parameters and the method validation metrics, demonstrating the high sensitivity and reliability of the assay.

Table 1: MRM Transitions and Collision Energies

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Native (2R)-2,3-Dimethyl-1-butanol (Nicotinate) | 208.1 | 106.0 | 25 | 50 |

| (2R)-2,3-Dimethyl-1-butanol-d3 (Nicotinate IS) | 211.1 | 106.0 | 25 | 50 |

*The m/z 106.0 product ion corresponds to the highly stable nicotinoyl cation, which cleaves predictably from the esterified alcohol during Collision-Induced Dissociation (CID).

Table 2: Method Validation Metrics

| Validation Parameter | Performance Metric |

| Linear Dynamic Range | 1.0 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL (S/N > 3) |

| Limit of Quantification (LOQ) | 1.0 ng/mL (S/N > 10) |

| Intra-day Precision (CV%) | < 4.5% |

| Inter-day Precision (CV%) | < 6.2% |

| Matrix Effect (IS-Corrected) | 98% - 102% |

Workflow Visualization

Figure 1: End-to-end LC-MS/MS workflow utilizing isotopic dilution and chemical derivatization.

References

- CAS 1329509-41-2 ((2R)-2,3-Dimethyl-1-butanol-[d3])

- Buy (2R)-2,3-Dimethyl-1-butanol-d3 (EVT-1465283)

- CAS 15019-27-9: 1-Butanol, 2,3-dimethyl-, (R)

- PMC - National Institutes of Health (NIH)

Sources

Application Notes & Protocols: Metabolic Flux Tracing with (2R)-2,3-dimethyl-1-butanol-d3

A Senior Application Scientist's Guide to Probing Branched-Chain Metabolism and Xenobiotic Pathways

Foreword: Beyond Static Snapshots – Understanding Metabolic Dynamics

In the landscape of modern biological research and drug development, a static measurement of metabolite concentrations is akin to looking at a single photograph of a bustling city; it tells you what is present, but nothing about the movement, the interactions, or the underlying dynamics that define the system. Metabolic Flux Analysis (MFA) provides the video, offering a quantitative understanding of the rates (fluxes) of metabolic reactions within a living system.[1][2] This is achieved by introducing stable, non-radioactive isotope tracers into a biological system and tracking their incorporation into downstream metabolites.[3][4][5] By measuring the resulting isotopic enrichment patterns with analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, we can reverse-engineer the activity of metabolic pathways.[6][7][8]

This guide focuses on a specific and versatile tool in the fluxomist's arsenal: (2R)-2,3-dimethyl-1-butanol-d3 . As a deuterated, chiral, branched-chain alcohol, this tracer offers unique opportunities to investigate complex areas of metabolism, including branched-chain amino acid (BCAA) catabolism, xenobiotic detoxification pathways, and the synthesis of complex lipids. We will delve into the theoretical underpinnings of its use, provide robust, step-by-step protocols for its application in cell culture, and discuss the nuances of data analysis and interpretation.

The Tracer: (2R)-2,3-dimethyl-1-butanol-d3

Chemical Properties and Rationale for Use

(2R)-2,3-dimethyl-1-butanol-d3 is a stereospecific, branched-chain alcohol containing three deuterium (²H or D) atoms.[] The use of deuterium as a stable isotope label offers several advantages:

-

Low Natural Abundance: The natural abundance of deuterium is very low (~0.015%), meaning that the signal from the d3-labeled tracer is easily distinguished from the unlabeled background.

-

Minimal Perturbation: The addition of deuterium atoms results in a negligible change to the molecule's chemical properties, ensuring that it is metabolized in a manner nearly identical to its unlabeled counterpart.[10]

-

Versatility: Deuterium can be used to trace the flow of hydrogen atoms, which is critical for studying redox reactions (e.g., NADPH/NADH utilization) and the biosynthesis of molecules like fatty acids.[11]

The selection of this specific molecule is predicated on its structural similarity to endogenous metabolites and its potential to probe specific metabolic junctions. Its branched structure makes it an analog for intermediates in BCAA metabolism, while as an alcohol, it is a substrate for the dehydrogenase and detoxification enzymes that process xenobiotics.[]

Hypothesized Metabolic Fate

While direct literature on the metabolic fate of (2R)-2,3-dimethyl-1-butanol is sparse, we can infer its likely biotransformation based on well-established pathways for similar structures, such as other branched-chain alcohols and diols.[12][13][14] The primary route of metabolism is expected to be oxidation in the liver and other tissues.

-

Oxidation to Aldehyde: The primary alcohol is first oxidized to its corresponding aldehyde, 2,3-dimethylbutanal, likely by alcohol dehydrogenases (ADHs).

-

Oxidation to Carboxylic Acid: The aldehyde is subsequently and rapidly oxidized to 2,3-dimethylbutanoic acid by aldehyde dehydrogenases (ALDHs).

-

Activation to Acyl-CoA: The resulting carboxylic acid is then activated to its CoA thioester, 2,3-dimethylbutanoyl-CoA.

-

Entry into Central Metabolism: This activated intermediate is where the pathway can diverge. It may undergo further degradation via pathways analogous to BCAA catabolism, potentially being broken down into smaller units like acetyl-CoA and propionyl-CoA that can enter the TCA cycle.

This hypothesized pathway provides a framework for designing experiments and identifying expected downstream labeled metabolites.

Experimental Design: The Blueprint for Success

A successful flux tracing experiment hinges on careful planning. The choices made here will directly impact the quality and interpretability of the data.

-

Model System Selection: While this protocol focuses on adherent cell lines, the principles can be adapted for suspension cells, organoids, or even in vivo studies. The choice of cell line should be driven by the biological question. For example, a hepatocarcinoma cell line (e.g., HepG2) would be ideal for studying xenobiotic metabolism.

-

Tracer Concentration: The concentration of (2R)-2,3-dimethyl-1-butanol-d3 should be high enough to ensure detectable labeling in downstream metabolites but low enough to avoid cytotoxicity or significant perturbation of the metabolic network. A typical starting point is in the range of 100 µM to 1 mM, which should be optimized via a dose-response experiment.

-

Labeling Duration: The incubation time determines the type of information obtained.

-

Dynamic Labeling (Short Time-courses): Sampling at multiple early time points (e.g., 0, 5, 15, 30, 60 minutes) can reveal the kinetics of label incorporation and the relative rates of fast-acting pathways.[15]

-

Steady-State Labeling (Long Time-courses): A single, longer time point (e.g., 8-24 hours, often corresponding to one cell doubling time) is used to achieve isotopic steady state, where the isotopic enrichment of metabolites is stable.[11][16] This is the most common approach for MFA.

-

-

Culture Media Considerations: Standard cell culture media contain high concentrations of unlabeled metabolites. For tracing experiments, it is crucial to use a base medium that allows for the precise control of nutrient concentrations. Furthermore, standard fetal bovine serum (FBS) is rich in small molecules that will dilute the isotopic tracer. Therefore, dialyzed FBS (dFBS) , from which small molecules have been removed, is mandatory for most applications.[16]

Detailed Protocols: From Culture Plate to Mass Spectrometer

The following protocols provide a robust workflow for conducting a steady-state labeling experiment in adherent mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is optimized for a 6-well plate format.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM)

-

Base medium for labeling (e.g., DMEM without specific components if needed)

-

Dialyzed Fetal Bovine Serum (dFBS)[16]

-

(2R)-2,3-dimethyl-1-butanol-d3 stock solution (e.g., 100 mM in DMSO or ethanol)

-

Phosphate-buffered saline (PBS), sterile

-

6-well cell culture plates

Procedure:

-